GPR52 Antagonistic Potency: CAY10786 vs. First-Generation Natural Product Antagonist E7
In a standardized HEK293/GPR52 cell-based cAMP inhibition assay (WO-459-stimulated), CAY10786 demonstrates an IC50 of 0.63 μM, representing a 19-fold improvement in potency over the first-generation natural product GPR52 antagonist E7 (IC50 = 12.0 μM) [1]. Both compounds were evaluated in the same assay system, enabling direct comparison .
| Evidence Dimension | GPR52 antagonist potency (inhibition of WO-459-induced cAMP elevation) |
|---|---|
| Target Compound Data | IC50 = 0.63 μM |
| Comparator Or Baseline | E7 (natural product GPR52 antagonist): IC50 = 12.0 μM |
| Quantified Difference | 19-fold greater potency (0.63 μM vs. 12.0 μM) |
| Conditions | HEK293 cells expressing GPR52; WO-459-stimulated cAMP accumulation; LANCE Ultra cAMP detection |
Why This Matters
A 19-fold potency difference directly impacts the compound concentration required for target engagement in cellular and in vivo models, affecting both experimental cost and the likelihood of off-target effects at higher concentrations.
- [1] Wang C, Zhang YF, Guo S, et al. GPR52 Antagonist Reduces Huntingtin Levels and Ameliorates Huntington's Disease-Related Phenotypes. J Med Chem. 2021;64(2):941-957. View Source
